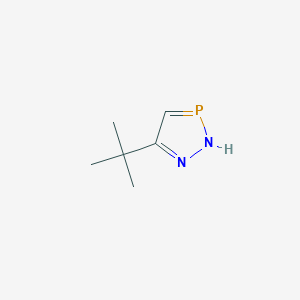
5-tert-Butyl-3H-1,2,3-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-3H-1,2,3-diazaphosphole: is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3H-1,2,3-diazaphosphole typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-3H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholes, which have diverse applications in organic synthesis and material science .
Scientific Research Applications
5-tert-Butyl-3H-1,2,3-diazaphosphole has several scientific research applications:
Mechanism of Action
The mechanism by which 5-tert-Butyl-3H-1,2,3-diazaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share a similar heterocyclic structure and exhibit comparable reactivity and applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole:
Uniqueness: 5-tert-Butyl-3H-1,2,3-diazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct electronic properties and reactivity compared to other nitrogen-containing heterocycles. This uniqueness makes it a valuable compound in the development of novel materials and catalysts .
Properties
CAS No. |
917897-08-6 |
|---|---|
Molecular Formula |
C6H11N2P |
Molecular Weight |
142.14 g/mol |
IUPAC Name |
5-tert-butyl-2H-diazaphosphole |
InChI |
InChI=1S/C6H11N2P/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3,(H,7,8) |
InChI Key |
ULJNYOAQYOCBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNP=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


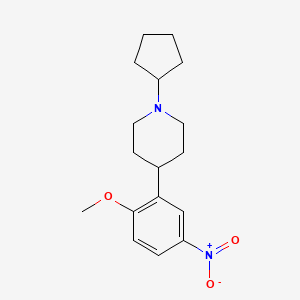
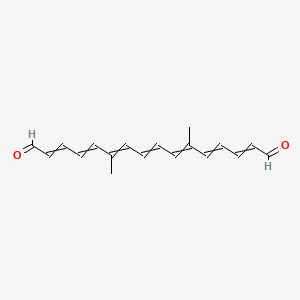
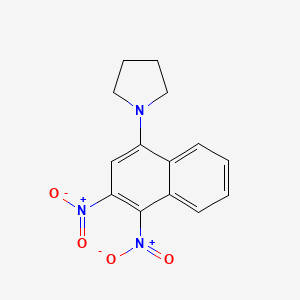
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
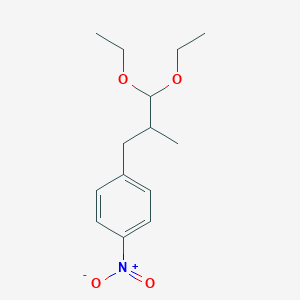
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)


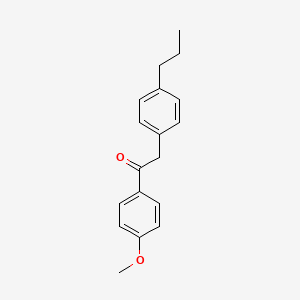
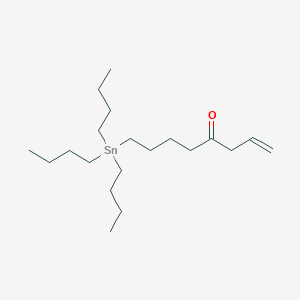
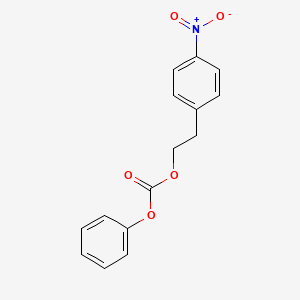
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
